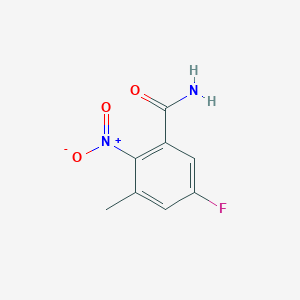

5-Fluoro-3-methyl-2-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3-methyl-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O3/c1-4-2-5(9)3-6(8(10)12)7(4)11(13)14/h2-3H,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFLYDXFGDRUPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways

Reactivity of the Nitro Group in 5-Fluoro-3-methyl-2-nitrobenzamide

The nitro group is a powerful modulator of the molecule's electronic properties and is a primary site for chemical transformation.

Reduction of Nitro to Amino Groups: Mechanistic Studies and Synthetic Utility

The reduction of the nitro group to a primary amine is a fundamental and widely utilized transformation in organic synthesis, providing a gateway to a vast array of further chemical modifications. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the chemical nature of the aromatic ring.

The reduction typically proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine product. nih.govunimi.it Various reducing agents can accomplish this transformation, with catalytic hydrogenation being one of the most common and efficient methods. For instance, the reduction of nitroarenes can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or ruthenium on carbon (Ru/C). google.comnih.gov A specific example involves the reduction of the closely related compound, 5-fluoro-N-methyl-2-nitrobenzamide, which is converted to 2-amino-5-fluoro-N-methylbenzamide using hydrogen gas and a 10% Pd/C catalyst. google.com Other methods include the use of metals in acidic media (e.g., tin or iron in HCl) or metal-free conditions using reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) with potassium tert-butoxide. rsc.orgcore.ac.uk

The synthetic utility of this reduction is significant, as the resulting 2-amino-5-fluoro-3-methylbenzamide is a valuable intermediate. nih.gov These aminobenzamides are key building blocks for the synthesis of various heterocyclic compounds, such as quinazolinones, and are prevalent in many biologically active molecules and pharmaceuticals. nih.govnih.govossila.comnih.gov

Table 1: Selected Methods for the Reduction of Nitroarenes

| Reagent/Catalyst | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| H₂, Pd/C | Solvents like ethanol (B145695) or ethyl acetate, room temperature | Corresponding Aniline (B41778) | Commonly used, high efficiency and selectivity. | google.com |

| SnCl₂ | EtOAc, 80 °C | Corresponding Aniline | Effective for reducing nitro groups in the presence of other functionalities. | sigmaaldrich.com |

| Fe/HCl or Fe/NH₄Cl | Aqueous or alcoholic solvents, heat | Corresponding Aniline | Classical and cost-effective method. | unimi.it |

| B₂pin₂/KOtBu | Isopropanol, 110 °C | Corresponding Aniline | A metal-free reduction method with good functional group tolerance. | core.ac.uk |

Influence of Nitro Group on Aromatic Ring Activation/Deactivation

The nitro group (—NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its influence on the aromatic ring of this compound is profound, primarily resulting in the deactivation of the ring towards electrophilic aromatic substitution (EAS). chemguide.co.uk This deactivation occurs through two main electronic effects:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework.

Resonance Effect (-M): The nitro group can withdraw pi-electron density from the aromatic ring via resonance, creating partial positive charges at the ortho and para positions relative to the nitro group. chemguide.co.uk

This strong electron withdrawal significantly reduces the nucleophilicity of the benzene (B151609) ring, making it much less reactive towards attack by electrophiles. nih.gov Furthermore, the resonance structures show that the electron density is most depleted at the ortho and para positions. Consequently, the nitro group acts as a meta-director for any potential electrophilic substitution reactions, as the meta position is the least deactivated. libretexts.org In the context of this compound, this deactivating effect makes further electrophilic substitution on the ring challenging.

Reactivity of the Fluoro Substituent

The fluorine atom at the 5-position also plays a critical role in the molecule's reactivity, particularly in nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the powerful electron-withdrawing nitro group located ortho to the fluorine's meta position. For an SNAr reaction to occur readily, the aromatic ring must be electron-poor, and there must be a good leaving group. byjus.com

The mechanism proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. byjus.com The strong electron-withdrawing nitro group is crucial for stabilizing this negatively charged intermediate, especially when it is positioned ortho or para to the leaving group. byjus.commasterorganicchemistry.com

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. byjus.com

In SNAr reactions, fluoride (B91410) is an excellent leaving group because of its high electronegativity, which polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. google.com Various nucleophiles, such as amines, alkoxides, and thiolates, can displace the fluorine atom. masterorganicchemistry.com For example, the reaction of 2-fluoro-5-nitrobenzonitrile, a structurally similar compound, with methyl thioglycolate proceeds with a 93% yield. ossila.com This high reactivity allows for the introduction of a wide range of functional groups at the 5-position, a key strategy in the synthesis of complex molecules and pharmaceutical agents. semanticscholar.orgepo.org

Table 2: Representative SNAr Reactions on Activated Fluoroarenes

| Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| p-Nitrofluorobenzene | Sodium Methoxide (NaOMe) | Methanol (B129727) | p-Nitroanisole | masterorganicchemistry.com |

| 2,4-Dinitrofluorobenzene | Amines (e.g., R-NH₂) | - | 2,4-Dinitrophenylamine | google.com |

| 5-Fluoro-2-nitroaniline | Methanol, Phenol | - | 5-Methoxy/Phenoxy-2-nitroaniline | epo.org |

| 3-Chloro-4,5-difluorobenzotrifluoride | N-Methanesulphonyl-5-hydroxy-2-nitrobenzamide | K₂CO₃, DMSO, 110 °C | Diphenyl ether derivative | researchgate.net |

Role of Fluorine in Directing Further Substitutions

While the nitro group is the dominant directing group for electrophilic aromatic substitution, the fluorine atom also exerts an influence. Halogens, including fluorine, are generally deactivating groups due to their strong inductive electron withdrawal (-I effect). unimi.it However, they possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). bldpharm.com

This resonance donation, although weaker than the inductive withdrawal, enriches the electron density at the ortho and para positions relative to the fluorine atom. This makes fluorine an ortho-, para-director for electrophilic aromatic substitution. epo.orgbldpharm.comambeed.com In the case of fluorobenzene (B45895) itself, nitration yields primarily the para- and ortho-isomers. chemicalbook.com

In this compound, the situation is more complex due to the presence of multiple substituents. The powerful meta-directing effect of the nitro group and the ortho-, para-directing effects of the methyl and fluoro groups are in competition. Generally, the most strongly activating or least deactivating group dictates the position of substitution. However, given the overwhelming deactivating nature of the nitro group, any further electrophilic substitution on this ring would be extremely difficult and would likely be directed by the complex interplay of all substituents.

Transformations Involving the Benzamide (B126) Moiety

The benzamide functional group itself is a site for several important chemical transformations, primarily hydrolysis and reduction.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 5-fluoro-3-methyl-2-nitrobenzoic acid, and ammonia. archive.orgyoutube.comnih.gov This reaction is often reversible and can be catalyzed by acids or bases. sigmaaldrich.com The rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring. nih.gov The resulting carboxylic acid is itself a useful synthetic intermediate. For example, 5-fluoro-2-methyl-3-nitrobenzoic acid can be converted to its methyl ester using thionyl chloride and methanol. archive.org

Reduction: The amide group is generally resistant to reduction but can be converted to an amine using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). google.comsigmaaldrich.comacs.org This reaction would convert the benzamide group in this compound to a benzylamine, yielding (5-fluoro-3-methyl-2-nitrophenyl)methanamine. It is important to note that LiAlH₄ is a very strong and unselective reducing agent that would also reduce the nitro group. nih.gov Therefore, achieving selective reduction of the amide in the presence of a nitro group requires careful selection of reagents and reaction conditions, or the use of protecting groups. Other catalytic systems, for instance using pinacolborane (HBPin) with an abnormal N-heterocyclic carbene (aNHC) based potassium complex, have been shown to reduce nitrobenzamides to the corresponding nitrobenzylamine hydrochloride salts, demonstrating the possibility of selective amide reduction. rsc.org

Hydrolysis and Amide Exchange Reactions

The amide bond in this compound is susceptible to cleavage through hydrolysis under both acidic and basic conditions, which would yield 5-fluoro-3-methyl-2-nitrobenzoic acid and ammonia. The synthesis of the title compound often starts from 5-fluoro-3-methyl-2-nitrobenzoic acid, which is first converted to an acid chloride using a reagent like oxalyl chloride, followed by reaction with ammonia. google.com This reversible process indicates that hydrolysis is a key transformation pathway.

Amide exchange reactions, also known as transamidation, are also feasible. These reactions would involve reacting this compound with a different amine to replace the original amino group. Such transformations are common in the synthesis of various substituted benzamides, where a primary amide can be a precursor to secondary or tertiary amides. nih.gov

Derivatization at the Amide Nitrogen

The amide nitrogen in this compound can be functionalized to create a wide array of N-substituted derivatives. This is a common strategy in medicinal chemistry to modify the compound's physicochemical properties. For instance, N-alkylation or N-arylation can be achieved by reacting the amide with appropriate electrophiles.

A documented example of such a derivatization is the synthesis of N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide from its precursor, 5-fluoro-3-methyl-2-nitrobenzoic acid, by reacting it with N-benzyl-2-aminoacetonitrile. evitachem.com This highlights the potential for introducing complex substituents at the amide nitrogen. The general synthetic route often involves the initial conversion of the corresponding benzoic acid to a more reactive species like an acid chloride, which then readily reacts with a primary or secondary amine. google.com

Table 1: Examples of N-Substituted Benzamide Synthesis (Analogous Derivatizations)

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 5-Methyl-2-nitrobenzoic acid | 4-Chloroaniline | N-(4-chlorophenyl)-5-methyl-2-nitrobenzamide | nih.gov |

| 5-Fluoro-2-nitrobenzoic acid | N-(5-chloropyridin-2-yl)amine | N-(5-chloropyridin-2-yl)-5-fluoro-2-nitrobenzamide | nih.gov |

| 3-Fluoro-2-nitrobenzoic acid | Methylamine (2M in THF) | N-Methyl-3-fluoro-2-nitrobenzamide | rsc.org |

| 5-Methyl-2-nitrobenzoic acid | Furfurylamine | N-(Furan-2-ylmethyl)-5-methyl-2-nitrobenzamide | nih.gov |

General Reactivity of the Aromatic Ring

The aromatic ring of this compound is electron-deficient due to the presence of three electron-withdrawing groups (fluoro, nitro, and amide) and one electron-donating group (methyl). This electronic structure dictates its reactivity towards substitution reactions.

Regioselectivity in Further Electrophilic or Nucleophilic Substitutions

The directing effects of the existing substituents determine the position of any further substitution on the aromatic ring.

Fluoro (-F) : Ortho, para-directing and deactivating.

Methyl (-CH₃) : Ortho, para-directing and activating.

Nitro (-NO₂) : Meta-directing and strongly deactivating.

Amide (-CONH₂) : Meta-directing and deactivating.

For nucleophilic aromatic substitution (SₙAr) , the ring is activated due to its electron-poor nature. The most probable site for nucleophilic attack is the carbon bearing the fluorine atom (C5), as halogens are good leaving groups and the position is activated by the ortho- and para-nitro group, a classic requirement for SₙAr reactions. nih.gov

Table 2: Summary of Substituent Directing Effects

| Substituent | Position | Type | Effect on Ring | Directing Influence |

|---|---|---|---|---|

| -CONH₂ | C1 | Meta-directing | Deactivating | C4, C6 |

| -NO₂ | C2 | Meta-directing | Strongly Deactivating | C4 |

| -CH₃ | C3 | Ortho, Para-directing | Activating | C2, C4, C6 |

| -F | C5 | Ortho, Para-directing | Deactivating | C4, C6 |

Impact of Combined Substituent Effects on Ring Reactivity

The combination of one activating group (methyl) and three deactivating groups (fluoro, nitro, amide) renders the aromatic ring of this compound significantly electron-deficient. This has two major consequences:

Reduced Reactivity towards Electrophiles : The strong deactivating character of the nitro, fluoro, and amide groups collectively outweighs the activating effect of the methyl group. This makes the aromatic ring highly resistant to electrophilic attack. The energy barrier for forming the cationic intermediate (sigma complex) required for electrophilic substitution is substantially increased. nih.gov

Enhanced Reactivity towards Nucleophiles : The electron-withdrawing nature of the substituents, particularly the nitro group positioned ortho and para to the fluorine atom, makes the ring susceptible to nucleophilic aromatic substitution (SₙAr). The fluorine atom is an excellent leaving group in this context, and its displacement by nucleophiles is a probable reaction pathway for further derivatization of the aromatic core. nih.gov

The steric bulk of the methyl group and the adjacent nitro group may also play a role in hindering attack at certain positions, further influencing the regiochemical outcome of reactions. researchgate.net

Exploration of Unexpected Side Reactions and By-product Formation

The synthesis of substituted nitroaromatics can often lead to the formation of undesired side products and regioisomers. In the synthesis of the precursor to the title compound, 5-fluoro-3-methyl-2-nitrobenzoic acid, the nitration of 5-fluoro-2-methylbenzoic acid can yield a mixture of various regioisomers and by-products. google.com The use of different nitrating agents and conditions, such as fuming nitric acid versus a mixture of nitric and sulfuric acid, can significantly affect the yield and purity of the desired product. google.com

During reactions involving the amide group, side reactions can also occur. For example, under harsh conditions, the amide could be dehydrated to a nitrile, although this is less common for primary amides without a specific dehydrating agent. Furthermore, reactions intended for the aromatic ring could inadvertently affect the amide group or vice versa, leading to complex product mixtures. The search for unexpected products is an active area of research, with many discoveries of novel structures arising from reactions that did not proceed as planned. mdpi.commdpi.com

Table 3: Potential By-products in Synthesis

| Reaction Step | Intended Product | Potential By-product(s) | Reference/Rationale |

|---|---|---|---|

| Nitration of 5-fluoro-2-methylbenzoic acid | 5-Fluoro-2-methyl-3-nitrobenzoic acid | Other nitrated regioisomers (e.g., 5-fluoro-2-methyl-4-nitrobenzoic acid) | google.com |

| Amidation of 5-fluoro-3-methyl-2-nitrobenzoyl chloride | This compound | Residual unreacted acid chloride or benzoic acid | General synthetic knowledge |

| Nucleophilic Aromatic Substitution | Displacement of Fluorine | Products from attack at other positions if activation is sufficient | Theoretical possibility |

Structural Characterization Methodologies and Intermolecular Interactions

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides invaluable information regarding the molecular structure, functional groups, and chemical environment of atoms within 5-Fluoro-3-methyl-2-nitrobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

In a typical ¹H NMR spectrum, the aromatic protons would appear as distinct signals, with their chemical shifts and coupling patterns dictated by the electronic effects of the fluoro, methyl, and nitro substituents. The amide protons (NH₂) would likely appear as a broad singlet. The methyl group protons would resonate as a singlet in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on data from analogous compounds, as specific experimental values for the target compound are not publicly documented.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.5 - 8.5 | 110 - 160 |

| Amide NH₂ | 6.0 - 8.0 (broad) | N/A |

| Methyl CH₃ | 2.3 - 2.6 | 15 - 20 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and its modern variant, Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The presence of the nitro group (NO₂) is confirmed by strong asymmetric and symmetric stretching vibrations, typically observed around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively nih.govbrieflands.com. The carbonyl (C=O) group of the primary amide would produce a strong absorption band in the region of 1640-1680 cm⁻¹ nih.govbrieflands.com. The N-H stretching vibrations of the primary amide (NH₂) are expected to appear as one or two bands in the 3200-3400 cm⁻¹ region. Furthermore, C-H stretching vibrations from the aromatic ring and the methyl group would be visible around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-F bond stretch typically appears in the 1100-1250 cm⁻¹ region researchgate.net. These vibrational data points, when taken together, provide a clear fingerprint for the compound .

Table 2: Characteristic Infrared Absorption Frequencies for this compound Based on typical values for related functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| Amide (NH₂) | N-H Stretch | 3200 - 3400 | nih.gov |

| Carbonyl (C=O) | C=O Stretch | 1640 - 1680 | nih.govbrieflands.com |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | nih.govbrieflands.com |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1360 | nih.govbrieflands.com |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information through analysis of its fragmentation patterns. For this compound (C₈H₇FN₂O₃), the exact mass can be calculated and confirmed by high-resolution mass spectrometry (HRMS). The monoisotopic mass is approximately 198.04 g/mol sigmaaldrich.com.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 198. Subsequent fragmentation would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or parts of the amide side chain. Analysis of these fragment ions helps to piece together the molecular structure, confirming the connectivity of the atoms.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

While spectroscopic methods provide crucial data on connectivity and functional groups, X-ray diffraction (XRD) on a single crystal offers the most definitive and precise picture of the molecule's three-dimensional structure in the solid state.

Single-Crystal X-ray Diffraction for Crystal Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the atomic arrangement within a crystalline solid uni.lu. The technique involves irradiating a single crystal of this compound with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. This analysis reveals the crystal system, space group, and unit cell dimensions. Although a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of similar structures, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, demonstrates the power of this technique nih.govresearchgate.net. In such structures, the analysis often reveals significant twisting of the nitro and carboxamide groups relative to the plane of the benzene (B151609) ring nih.govresearchgate.net.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The solved crystal structure provides a wealth of data on the internal geometry of the molecule. Precise measurements of bond lengths, bond angles, and dihedral (torsion) angles can be extracted.

Table 3: Representative Bond Parameters from Analogous Crystal Structures Data derived from structurally similar nitrobenzamide compounds as a reference.

| Parameter | Description | Typical Value Range | Reference |

|---|---|---|---|

| Bond Length | C=O (carbonyl) | 1.22 - 1.25 Å | |

| Bond Length | C-N (amide) | 1.32 - 1.35 Å | |

| Bond Length | C-N (nitro) | 1.45 - 1.49 Å | |

| Bond Angle | O-C-N (amide) | 121 - 124° | |

| Dihedral Angle | Benzene Ring vs. Nitro Group | 40 - 90° | nih.govresearchgate.net |

Investigation of Crystal Packing and Lattice Dynamics

The crystal structure of this compound has been determined using single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c. This arrangement details the specific orientation and packing of the molecules within the crystal lattice. The fundamental packing motif is dictated by a network of hydrogen bonds, which creates a stable three-dimensional supramolecular architecture.

Below are the crystallographic data for this compound.

| Parameter | Value |

| Empirical Formula | C₈H₇FN₂O₃ |

| Formula Weight | 198.15 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.2693 (4) |

| b (Å) | 14.1565 (8) |

| c (Å) | 8.3248 (5) |

| β (°) | 106.136 (3) |

| Volume (ų) | 823.51 (9) |

| Z | 4 |

| Density (calculated) | 1.598 Mg/m³ |

| Absorption Coefficient | 0.13 mm⁻¹ |

| F(000) | 408 |

Data sourced from the International Journal of Molecular Sciences.

Analysis of Intermolecular Interactions

The stability and physical properties of the this compound crystal are heavily influenced by a variety of intermolecular interactions.

Hydrogen Bonding Networks (N-H···O, C-H···O)

The most significant intermolecular interaction in the crystal structure of this compound is the hydrogen bonding network. The primary interaction is a strong N-H···O hydrogen bond, where the amide hydrogen atom acts as a donor to the oxygen atom of the carbonyl group of an adjacent molecule. This interaction links the molecules into centrosymmetric R²₂(8) ring motifs, forming dimers.

In addition to this primary hydrogen bond, weaker C-H···O interactions are also present. These interactions involve the aromatic and methyl C-H groups acting as donors to the oxygen atoms of the nitro and carbonyl groups. These C-H···O bonds help to connect the primary dimer units into a more extensive three-dimensional network.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) ** |

| N2-H2A···O1ⁱ | 0.86 | 2.08 | 2.934 (2) | 171 |

| C6-H6···O2ⁱⁱ | 0.93 | 2.59 | 3.411 (2) | 149 |

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) -x+1, y+1/2, -z+1/2. Data sourced from the International Journal of Molecular Sciences.

C-H···π and Other Non-Covalent Interactions

Beyond conventional hydrogen bonds, the crystal packing is also stabilized by other non-covalent interactions. Notably, C-H···π interactions are observed, where a C-H bond from a methyl group of one molecule interacts with the π-system of the benzene ring of a neighboring molecule. This type of interaction contributes to the cohesion between the layers in the crystal structure.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis provides a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline environment. For this compound, this analysis reveals that the most significant contributions to the crystal packing come from O···H/H···O (30.2%), H···H (19.4%), C···H/H···C (11.4%), and F···H/H···F (10.2%) contacts.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a detailed quantitative breakdown of these interactions. The prominent sharp spikes in the fingerprint plot for O···H contacts correspond to the strong N-H···O hydrogen bonds. The wing-like features in the plot for C···H contacts are characteristic of the C-H···π interactions. The presence of F···H contacts is also clearly delineated, highlighting the role of the fluorine substituent in the intermolecular contact landscape.

| Interaction Type | Contribution (%) |

| O···H/H···O | 30.2 |

| H···H | 19.4 |

| C···H/H···C | 11.4 |

| F···H/H···F | 10.2 |

| C···C | 6.6 |

| O···C/C···O | 4.8 |

| N···H/H···N | 4.6 |

| O···O | 4.2 |

| Other | 8.6 |

Data sourced from the International Journal of Molecular Sciences.

Surface Morphology and Particle Characterization (e.g., Scanning Electron Microscopy (SEM))

Information regarding the surface morphology and particle characterization of this compound through techniques such as Scanning Electron Microscopy (SEM) is not detailed in the primary crystallographic studies. Such analyses would typically be conducted in studies focused on powder technology, formulation, or materials science applications, providing insights into particle size distribution, shape, and surface texture.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting molecular properties.

Geometry Optimization and Electronic Structure Calculations

The initial step in a computational study involves geometry optimization, where the most stable three-dimensional arrangement of the atoms in a molecule is determined by finding the minimum energy conformation. This process would yield key structural parameters such as bond lengths, bond angles, and dihedral angles for 5-Fluoro-3-methyl-2-nitrobenzamide. These optimized parameters are crucial for understanding the molecule's steric and electronic properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is illustrative and not based on published data for the specific compound.)

| Parameter | Bond | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | C-F | 1.35 |

| C-N (nitro) | 1.48 | |

| C=O (amide) | 1.23 | |

| C-N (amide) | 1.34 | |

| Bond Angle | O-N-O (nitro) | 125 |

| C-C-N (nitro) | 120 | |

| C-C=O (amide) | 122 |

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It is a valuable tool for identifying sites that are prone to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the oxygen atoms of the nitro and amide groups would be expected to be regions of high negative potential, while the hydrogen atoms of the amide group would likely be areas of positive potential.

Fukui Function Analysis for Reaction Site Prediction

Fukui functions are used in DFT to predict the most reactive sites in a molecule. They quantify the change in electron density at a particular point when an electron is added to or removed from the system. This analysis can distinguish between sites that are susceptible to nucleophilic attack, electrophilic attack, or radical attack, providing a more detailed picture of reactivity than MEP maps alone.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hybridization

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule. It examines charge transfer between orbitals, which can reveal important information about hyperconjugative interactions and the stability of the molecule. NBO analysis also describes the hybridization of atomic orbitals, which is fundamental to understanding the molecule's geometry and bonding characteristics.

Conformational Analysis and Energy Minima

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, rotations around the C-C bond connecting the phenyl ring to the amide group, and the C-N bond of the amide, would be of particular interest. The goal of this analysis is to identify the most stable conformers (energy minima) and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Solvent Effects on Molecular and Electronic Properties

The study of solvent effects is crucial for understanding a molecule's behavior in different chemical environments. The polarity of a solvent can influence the conformational stability, electronic structure, and reactivity of a solute molecule. For aromatic nitro compounds, the conformation of the nitro group can be particularly sensitive to the solvent environment. While specific studies on this compound are not available, research on other aromatic nitro compounds has demonstrated the impact of solvents on their spectroscopic and conformational properties.

Future computational studies on this compound would likely involve modeling the compound in various solvents of differing polarity to predict changes in its dipole moment, molecular geometry, and electronic energy levels. Such studies would provide valuable insights into its solubility and reactivity in different media.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict spectroscopic properties such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can aid in the interpretation of experimental data and the structural elucidation of newly synthesized compounds. For example, DFT calculations have been successfully used to predict the vibrational frequencies of complex organic molecules, with the theoretical data often showing good agreement with experimental FT-IR and FT-Raman spectra. ias.ac.in

A theoretical investigation of this compound would involve calculating its vibrational frequencies and NMR chemical shifts. The predicted spectra could then be correlated with experimentally obtained data to confirm the molecular structure and assign specific spectral features to the corresponding molecular vibrations or atomic nuclei.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors provide a quantitative measure of a molecule's reactivity and stability. These descriptors are derived from the electronic structure of the molecule and include parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and the global electrophilicity index.

The HOMO-LUMO gap is a particularly important descriptor, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. These descriptors are valuable in predicting how a molecule will interact with other chemical species and its potential applications in areas such as drug design and materials science. A computational study of this compound would involve the calculation of these descriptors to provide a theoretical understanding of its chemical behavior.

Applications in Advanced Organic Synthesis

5-Fluoro-3-methyl-2-nitrobenzamide as a Versatile Synthetic Building Block

This compound is a substituted aromatic compound that serves as a crucial starting material and intermediate in a variety of complex organic syntheses. Its structure, featuring a fluorine atom, a methyl group, a nitro group, and a benzamide (B126) functional group, provides multiple reaction sites. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the benzene (B151609) ring, making it a versatile building block in modern synthetic chemistry.

The structural framework of this compound makes it an ideal precursor for constructing a wide range of heterocyclic compounds, which are integral to medicinal chemistry and materials science. The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions to form nitrogen-containing heterocycles.

For instance, related nitrobenzamides are key precursors in the synthesis of 8-Nitro-1,3-benzothiazin-4-ones, a class of potent antitubercular agents. researchgate.net The synthesis involves the transformation of the nitrobenzamide core into the final benzothiazinone structure. researchgate.net Similarly, derivatives of this compound are used to create various N-substituted benzamides, which can be further cyclized. researchgate.net The development of Factor Xa inhibitors has also utilized similar benzamide structures as foundational elements for building more complex, biologically active molecules. nih.gov

The general strategy often involves the reduction of the nitro group to an aniline (B41778) derivative, followed by reactions to build the heterocyclic ring. For example, N-(4-chlorophenyl)-5-methyl-2-nitrobenzamide is reduced to 2-amino-N-(4-chlorophenyl)-5-methylbenzamide, which is a key step in the synthesis of certain inhibitors. nih.gov This highlights the role of the nitrobenzamide moiety as a masked aniline, a common tactic in multi-step synthesis.

The unique electronic properties conferred by the fluoro and nitro substituents make this compound and its analogues valuable intermediates in the synthesis of advanced organic materials. Halogenated nitrobenzoic acid derivatives are recognized as building blocks for materials with specific electronic and physical properties. The presence of electron-withdrawing groups enhances the reactivity of these compounds in reactions like coupling and substitution, which are fundamental to creating polymers and other advanced materials.

Contributions to New Synthetic Methodologies and Reaction Development

The reactivity of compounds like this compound has spurred the development of new synthetic methods. The presence of multiple functional groups allows for the exploration of regioselective reactions. For example, directed ortho-metalation (DoM) is a powerful strategy for functionalizing aromatic rings, and the groups present on this molecule can direct this reaction to specific positions. usp.br The development of new catalytic systems, including those based on non-noble metals for the reduction of nitro compounds, is also relevant to the transformation of this and similar molecules. unimi.it The synthesis of various drug-like heterocycles often relies on the development of novel reaction pathways where such substituted benzamides are key substrates. wisc.edu

Role as a Key Intermediate in Multi-step Organic Transformations

This compound is a quintessential key intermediate in numerous multi-step synthetic sequences, particularly in the pharmaceutical industry. Its utility is demonstrated in the synthesis of complex molecules where the substituents are sequentially modified.

A common transformation is the reduction of the nitro group to an amine, which then acts as a nucleophile or a precursor to a diazonium salt for further functionalization. The benzamide group can also be hydrolyzed or otherwise modified. For example, in the synthesis of potent inhibitors for SARS-CoV-2 main protease (Mpro), a similar compound, 5-Bromo-2-fluoro-3-nitrobenzoic acid, is first converted to the corresponding methylamide and then undergoes further substitution and reduction steps. mdpi.com Likewise, the synthesis of tetracycline (B611298) analogues involves intermediates derived from substituted nitrobenzoic acids. google.com

The following table outlines a representative multi-step synthesis where a related nitrobenzamide is a key intermediate:

| Step | Reactant | Reagents | Product | Purpose of Transformation | Reference |

| 1 | 5-Bromo-2-fluoro-3-nitrobenzoic acid | CH₃NH₂·HCl, HATU, DIPEA | 5-Bromo-2-fluoro-N-methyl-3-nitrobenzamide | Amide formation | mdpi.com |

| 2 | 5-Bromo-2-fluoro-N-methyl-3-nitrobenzamide | tert-butyl ((1S,2R)-2-aminocyclohexyl)carbamate, DIPEA | tert-butyl ((1S,2R)-2-((3-bromo-5-(methylcarbamoyl)-2-nitrophenyl)amino)cyclohexyl)carbamate | Nucleophilic aromatic substitution | mdpi.com |

| 3 | Product from Step 2 | Fe, NH₄Cl | tert-butyl ((1S,2R)-2-((2-amino-3-bromo-5-(methylcarbamoyl)phenyl)amino)cyclohexyl)carbamate | Reduction of nitro group | mdpi.com |

This table is a representative example based on a similar compound to illustrate the role of such molecules as intermediates.

Utilization in Chemical Biology Research Tools (e.g., DNA-Encoded Library Screening)

In modern drug discovery, DNA-encoded library (DEL) technology is a powerful tool for identifying novel hit compounds against biological targets. rsc.orgnih.gov This technology involves screening vast libraries of small molecules, each tagged with a unique DNA barcode for identification. rsc.org

Building blocks like this compound are valuable for constructing these diverse chemical libraries. A related compound, 3-fluoro-4-nitrobenzoic acid, has been used as a starting scaffold in the synthesis of a DNA-encoded chemical library that led to the discovery of highly potent and selective kinase inhibitors for BMPR2. acs.org In another study, 3-fluoro-N-methyl-2-nitrobenzamide was used in the development of a DEL screening method targeting RNA. biorxiv.org

The general process involves acylating a DNA-linked amine with the acid chloride or activated ester of the benzamide, followed by further diversification. The fluorinated and nitrated aromatic core provides a rigid scaffold that can be elaborated in multiple vectors to generate a high degree of chemical diversity, which is essential for successful DEL screening campaigns. acs.orgnih.gov The ability to generate large, diverse libraries from such building blocks significantly accelerates the initial stages of drug discovery. nih.gov

Future Research Directions

Development of Greener and More Sustainable Synthetic Routes

The traditional synthesis of nitroaromatic compounds often involves harsh conditions and environmentally challenging reagents, such as strong acids and nitrating agents. Future research will likely prioritize the development of more sustainable and efficient synthetic pathways to 5-Fluoro-3-methyl-2-nitrobenzamide. This includes exploring alternative, "greener" reagents and reaction conditions that minimize waste, reduce energy consumption, and avoid hazardous materials. fau.eu

Key areas for investigation include:

Alternative Nitration Methods: Moving away from conventional nitric and sulfuric acid mixtures towards milder and more selective nitrating agents. This could involve using solid acid catalysts or enzymatic nitration to improve the regioselectivity and reduce acidic waste streams.

Solvent-Free or Aqueous Reactions: Developing synthetic protocols that operate in water or without a solvent would significantly improve the environmental profile of the synthesis. mdpi.com Microwave-assisted organic synthesis, which can accelerate reactions and reduce the need for conventional solvents, is a promising avenue. researchgate.net

Catalytic Approaches: The use of recyclable catalysts, such as supported metal oxides or zeolites, could enhance the efficiency and sustainability of the amidation step. researchgate.netnih.gov Research into organoautocatalysis, where a product of the reaction itself acts as a catalyst, offers a novel strategy for creating efficient and atom-economic processes. fau.eu

A comparative table of traditional versus potential greener synthetic methods is presented below.

| Synthetic Step | Traditional Method | Potential Greener Alternative | Anticipated Benefits |

| Nitration | Concentrated Nitric/Sulfuric Acid | Solid Acid Catalysts, Enzymatic Nitration | Reduced acidic waste, higher selectivity, milder conditions |

| Amidation | Use of activating agents like oxalyl chloride or thionyl chloride google.com | Direct amidation using catalysts, mechanochemical synthesis mdpi.com | Avoids hazardous reagents, reduces waste, improves atom economy |

| Reaction Medium | Organic Solvents (e.g., THF, Toluene) google.commdpi.com | Solvent-free (mechanochemistry), Water, or Microwave-assisted synthesis mdpi.comresearchgate.net | Reduced environmental impact, lower energy consumption, faster reactions |

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The unique arrangement of the fluoro, methyl, nitro, and benzamide (B126) functional groups on the aromatic ring of this compound provides a rich platform for chemical exploration. Future research can focus on leveraging the electronic interplay of these substituents to uncover novel reactivity and develop new derivatization strategies.

Potential areas of exploration include:

Selective Reduction of the Nitro Group: Investigating methods for the selective reduction of the nitro group to an amine, which would yield 2-amino-5-fluoro-3-methylbenzamide. This derivative could serve as a key intermediate for the synthesis of various heterocyclic compounds, such as quinazolinones. thieme-connect.com

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring, making the fluorine atom susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups (e.g., alkoxy, amino, or thiol moieties) at the 5-position, creating a library of new compounds.

Transformations of the Benzamide Group: The amide functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, providing further points for molecular diversification.

Ortho-Lithiation: Directed ortho-metalation could potentially be used to functionalize the C4 or C6 positions of the benzene (B151609) ring, leading to polysubstituted benzamide derivatives.

Advanced Computational Modeling for Precise Property Predictions and Reaction Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental design and saving resources. Future research on this compound will benefit significantly from the application of advanced computational modeling techniques.

Specific applications of computational modeling include:

Molecular Electrostatic Potential (MEP) Mapping: MEP maps can identify the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. tandfonline.comresearchgate.net This information can guide the design of new reactions and derivatization strategies.

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict the molecule's reactivity and its potential role in various chemical reactions. tandfonline.com

Reaction Pathway Modeling: Computational models can be used to simulate reaction mechanisms and predict the feasibility and outcomes of different synthetic routes. This can help in optimizing reaction conditions and identifying the most promising pathways for creating new derivatives.

| Computational Method | Application for this compound | Expected Outcome |

| Density Functional Theory (DFT) | Prediction of molecular structure and spectroscopic properties. tandfonline.comresearchgate.net | Accurate geometric parameters and vibrational frequencies to aid in characterization. |

| Molecular Electrostatic Potential (MEP) | Identification of nucleophilic and electrophilic sites. tandfonline.com | Guidance for designing regioselective reactions and predicting intermolecular interactions. |

| Frontier Molecular Orbital (FMO) Analysis | Determination of HOMO-LUMO energy gap and orbital distributions. tandfonline.com | Insight into chemical reactivity, kinetic stability, and electronic transitions. |

| Reaction Pathway Modeling | Simulation of potential derivatization reactions and their energy profiles. | Prediction of reaction feasibility, transition states, and product selectivity. |

Expanding Applications as a Precursor to Undiscovered Molecular Architectures

Given its array of functional groups, this compound is an ideal starting material for the synthesis of more complex and potentially novel molecular architectures, particularly heterocyclic compounds. researchgate.netorganic-chemistry.org

Future research in this area could focus on:

Synthesis of Fused Heterocyclic Systems: The strategic manipulation of the nitro and amide groups can lead to the construction of fused ring systems. For example, reduction of the nitro group followed by cyclization with an appropriate electrophile could yield substituted benzimidazoles, quinazolines, or benzodiazepines. thieme-connect.comnih.gov

Combinatorial Chemistry: The reactivity of the fluoro and nitro groups can be exploited to create libraries of related compounds. By reacting this compound with a diverse set of nucleophiles and then performing a reduction and cyclization, a large number of unique molecules can be generated for screening in various applications.

Development of Novel Ligands: The benzamide moiety and the potential for introducing new functional groups make this compound a candidate for the development of novel ligands for metal catalysis or as chelating agents.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound as a valuable and versatile tool in organic synthesis and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Fluoro-3-methyl-2-nitrobenzamide with high yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzamide scaffold. Begin with fluorination at the 5-position using electrophilic fluorinating agents (e.g., Selectfluor®), followed by nitration at the 2-position. Controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) minimize byproducts like over-nitration or oxidation of the methyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Monitor reaction progress using TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- Methodological Answer :

- ¹H NMR : The aromatic proton at the 6-position appears as a doublet (J = 8.5 Hz) due to coupling with the 5-fluoro substituent. The 3-methyl group resonates as a singlet at ~2.4 ppm.

- ¹⁹F NMR : A singlet near -110 ppm confirms the fluorine at the 5-position.

- IR : Strong peaks at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm the nitro group.

- HRMS : Molecular ion [M+H]⁺ at m/z 213.0432 (C₈H₇FN₂O₃). Cross-validate with fragmentation patterns .

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

- Methodological Answer : The nitro group is sensitive to light and moisture, leading to gradual decomposition into amine derivatives. Store in amber glass vials under inert gas (argon) at -20°C. Regularly assess purity via HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm). Degradation >5% over six months indicates compromised stability .

Advanced Research Questions

Q. How does steric hindrance from the 3-methyl group influence regioselectivity in substitution reactions of this compound?

- Methodological Answer : The 3-methyl group directs electrophilic substitution to the 4- and 6-positions due to steric blocking at the 2-nitro and 5-fluoro sites. For example, bromination (Br₂/FeBr₃) predominantly yields the 4-bromo derivative. Computational modeling (DFT, Gaussian 09) predicts charge distribution and reactivity, showing lower electron density at the 4-position. Validate with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. What strategies resolve conflicting literature reports on the biological activity of nitrobenzamide derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, solvent effects). Standardize testing using:

- Uniform protocols : Fix solvent (DMSO concentration ≤0.1%), cell lines (e.g., HeLa for cytotoxicity), and positive controls.

- Dose-response curves : Calculate IC₅₀ values across ≥3 independent replicates.

- Metabolite profiling : LC-MS to identify active metabolites (e.g., reduced amine forms) that may contribute to observed activity .

Q. How can computational modeling predict the reactivity of the nitro group in this compound under varying pH conditions?

- Methodological Answer : Use density functional theory (DFT) to model nitro group reduction potentials. At pH <7, protonation of the nitro group increases electrophilicity, favoring reduction to NH₂. Molecular dynamics simulations (Amber22) can simulate solvation effects in aqueous buffers. Experimental validation via cyclic voltammetry (glassy carbon electrode, 0.1 M PBS) confirms redox behavior .

Q. What are the limitations of X-ray crystallography in resolving the crystal structure of this compound?

- Methodological Answer : Challenges include:

- Crystal polymorphism : Screen crystallization solvents (e.g., DMSO vs. methanol) to isolate a single polymorph.

- Disorder in nitro group : Use low-temperature (100 K) data collection to reduce thermal motion artifacts.

- Fluorine atom localization : Employ high-resolution synchrotron data (λ = 0.7 Å) for accurate electron density maps. Refinement software (ShelXL) with anisotropic displacement parameters improves model accuracy .

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points for this compound?

- Methodological Answer : Variations (e.g., 148–152°C) stem from impurities or polymorphic forms. Ensure purity via DSC (differential scanning calorimetry) to detect eutectic mixtures. Recrystallize from a 1:1 ethanol/water mixture and compare melting points with literature using calibrated equipment. Publish full crystallization conditions to aid reproducibility .

Experimental Design

Q. How to design a SAR study for this compound analogs targeting antimicrobial activity?

- Methodological Answer :

- Core modifications : Synthesize derivatives with substituents at the 4-position (e.g., Cl, Br, OCH₃).

- Bioactivity testing : Use MIC assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

- QSAR modeling : Develop regression models (e.g., CoMFA) correlating logP, Hammett σ values, and activity. Include negative controls (e.g., unsubstituted benzamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.